tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride
Description
tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride is a bicyclic amine derivative featuring a seven-membered 1,4-diazepane ring substituted with two methyl groups at the 6,6-positions and a tert-butyl carbamate group at the 1-position. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
tert-butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-7-6-13-8-12(4,5)9-14;/h13H,6-9H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMLQNCUSLGIFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN(C1)C(=O)OC(C)(C)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956310-60-3 | |
| Record name | tert-butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with appropriate reagents to introduce the dimethyl groups at the 6-position. The reaction conditions often include the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The process may include steps such as purification through crystallization or chromatography to achieve the required purity levels for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Applications in Organic Synthesis
tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure allows it to act as a building block for more complex molecules used in medicinal chemistry.
Synthetic Pathways
The compound can be involved in several synthetic pathways, including:
These reactions demonstrate the compound's versatility as a synthetic intermediate.
Applications in Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for developing new therapeutic agents. Its structural properties enable modifications that can lead to compounds with enhanced biological activity.
Case Studies
Several studies have highlighted its potential:
- Antidepressant Activity : A derivative synthesized from this compound showed promising results in preclinical models for treating depression .
- Anticancer Agents : Modifications of the diazepane structure have led to compounds that exhibit cytotoxic effects against various cancer cell lines .
Applications in Agrochemicals
The compound also finds applications in the development of agrochemicals. Its ability to serve as a building block allows for the synthesis of herbicides and pesticides that are effective against specific plant pathogens or pests.
Formulation Examples
Mechanism of Action
The mechanism of action of tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl 7,7-dimethyl-1,4-diazepane-1-carboxylate
- Structural Difference : The methyl groups are positioned at the 7,7-positions instead of 6,6, altering steric and electronic properties.
- Purity and Cost : Available at 97% purity (¥6,839.00/g), which is significantly higher than other diazepane derivatives like (R)-3-methyl-1,4-diazepan-2-one hydrochloride (¥3,419.00/g) .
- Implications : The 7,7-substitution may reduce steric hindrance during synthetic reactions compared to the 6,6-isomer, though direct solubility or reactivity data are unavailable.
rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptane hydrochloride
- Structural Difference : A bicyclo[3.2.0]heptane core replaces the diazepane ring, introducing greater conformational rigidity.
- Molecular Weight : 203.59 g/mol vs. 201.14 g/mol for the target compound, reflecting differences in ring size and substituents .
Indole-Containing Analogs (e.g., Compound 8 in )
- Structural Difference : A tert-butyl carbamate group is attached to a methyl-indole system rather than a diazepane ring.
- Spectroscopic Data : ¹³C and ¹H NMR data (CDCl₃) suggest distinct electronic environments compared to the diazepane derivative, likely influencing solubility and stability .
Hydrochloride Salt Comparisons
- Solubility : Like SCH23390 hydrochloride (), the hydrochloride form of the target compound improves aqueous solubility, a critical factor for bioavailability in drug development .
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Weight (g/mol) | Substitution Pattern | Purity (%) | Price (per 1g) | Key Features |
|---|---|---|---|---|---|
| tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate HCl | 201.14 | 6,6-dimethyl, 1-tert-butyl | 97* | N/A | Chiral building block, rigid |
| tert-Butyl 7,7-dimethyl-1,4-diazepane-1-carboxylate | N/A | 7,7-dimethyl, 1-tert-butyl | 97 | ¥6,839 | Lower steric hindrance? |
| rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptane HCl | 203.59 | Bicyclic, 6,6-dimethyl | N/A | N/A | Enhanced rigidity |
| (R)-3-Methyl-1,4-diazepan-2-one HCl | N/A | 3-methyl, lactam | 97 | ¥3,419 | Lactam ring, reduced reactivity |
*Purity inferred from structurally similar compounds in .
Research Findings and Limitations
- Synthetic Utility : The 6,6-dimethyl substitution in the target compound likely introduces steric effects that influence reaction kinetics, as seen in other diazepane derivatives .
Biological Activity
tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride (CAS No. 1956310-60-3) is an organic compound characterized by a diazepane ring structure, which is significant in medicinal chemistry due to its potential biological activities. This compound has garnered interest for its applications in drug development, particularly as a scaffold for synthesizing various pharmaceuticals.
Chemical Structure and Properties
The compound features a tert-butyl group and two methyl groups at the 6-position of the diazepane ring, contributing to its steric bulk and enhancing solubility. The molecular formula is with a molecular weight of approximately 264.79 g/mol .
Related Compounds and Their Activities
A comparison with structurally similar compounds provides insights into possible biological activities of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| YM-96765 | 1,4-Diazepane moiety | Potent Factor Xa inhibitor (IC50 = 6.8 nM) |
| Suvorexant | Similar diazepane structure | Sleep aid (orexin receptor antagonist) |
| Benzodiazepines | Diazepine ring | Anxiolytic and sedative effects |
This table illustrates that compounds with similar structural features have been associated with significant biological activities, indicating a potential for this compound to exhibit analogous effects.
Case Studies and Research Findings
- Synthesis and Activity of Diazepane Derivatives : A study explored the synthesis of novel 1,4-diazepane derivatives as Factor Xa inhibitors. The results indicated that modifications to the diazepane structure can lead to enhanced anticoagulant activity without prolonging bleeding time .
- Pharmacological Investigations : Research has shown that diazepane-based compounds can interact with neurotransmitter systems, potentially influencing anxiety and mood disorders. This suggests that this compound may have similar pharmacological implications .
- Synthetic Applications : The compound is utilized as an intermediate in organic synthesis due to its stability and reactivity. Its unique structure allows it to serve as a building block for more complex molecules used in medicinal chemistry .
Q & A
Q. What are the established synthesis routes for tert-butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride, and what key reaction conditions are required?
The synthesis typically involves multi-step reactions, starting with the formation of the carbamate linkage followed by functional group modifications. Key steps include:
- Carbamate protection : Introducing the tert-butyloxycarbonyl (Boc) group under anhydrous conditions to protect the amine group.
- Diazepane ring formation : Cyclization using catalysts like p-toluenesulfonic acid (PTSA) in refluxing toluene to stabilize the 1,4-diazepane backbone.
- Hydrochloride salt formation : Treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the final product. Purification often employs column chromatography or recrystallization to isolate high-purity material .
Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?
Methodological approaches include:
- Chromatographic techniques : Reverse-phase HPLC or TLC with UV detection to monitor reaction progress and isolate impurities.
- Spectroscopic characterization : H/C NMR for verifying molecular structure and FT-IR for functional group analysis.
- Elemental analysis : Confirming empirical formula compliance (C, H, N content) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Spill management : Absorbents like vermiculite for solid spills; avoid water jets to prevent aerosolization. Safety data for structurally similar compounds highlight risks of respiratory irritation and recommend immediate medical consultation for exposure .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?
Advanced strategies include:
- Quantum chemical calculations : Using software (e.g., Gaussian, ORCA) to model transition states and predict energetically favorable pathways.
- Reaction path searches : Identifying intermediates and by-products via density functional theory (DFT) to refine experimental conditions.
- Machine learning (ML) : Training models on existing reaction datasets to predict optimal solvent systems or catalysts. These methods reduce trial-and-error experimentation and align with ICReDD’s integrated computational-experimental frameworks .
Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?
- Multi-technique cross-validation : Correlate NMR, X-ray crystallography, and mass spectrometry to confirm stereochemistry and eliminate ambiguity.
- Dynamic NMR experiments : Resolve conformational equilibria or slow exchange processes affecting spectral splitting.
- Density functional theory (DFT)-NMR : Simulate chemical shifts computationally and compare with experimental data for validation .
Q. How can researchers design scalable reactors for efficient large-scale production?
- Continuous flow reactors : Enhance heat/mass transfer and minimize side reactions via precise temperature/pressure control.
- Process analytical technology (PAT) : In-line sensors (e.g., Raman spectroscopy) for real-time monitoring of reaction parameters.
- Scale-up simulations : Use Aspen Plus or COMSOL to model kinetics and fluid dynamics, ensuring lab-to-pilot plant consistency. These approaches align with CRDC classifications for reactor design and process optimization .
Q. What strategies mitigate stability issues in long-term storage of this hydrochloride salt?
- Accelerated stability studies : Expose samples to elevated temperature/humidity and analyze degradation products via LC-MS.
- Solid-state characterization : Powder X-ray diffraction (PXRD) and DSC to identify polymorphic transitions or hygroscopicity.
- Formulation additives : Use desiccants (e.g., silica gel) in storage containers to prevent hydrolysis .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
